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Compound of Interest

Compound Name: 5-Chloro-6-benzoxazolamine

Cat. No.: B1415170 Get Quote

An In-depth Technical Guide to the InChI and SMILES Identifiers for 5-Chloro-6-
benzoxazolamine

Introduction: Defining a Molecule in the Digital Age
In the landscape of modern chemical research and drug development, the unambiguous

identification of a molecule is paramount. Trivial names and even systematic IUPAC

nomenclature can be cumbersome or prone to ambiguity. For computational analysis, database

searching, and global scientific communication, standardized, machine-readable identifiers are

essential. This guide provides a detailed technical examination of two such critical identifiers—

InChI and SMILES—for the compound 5-Chloro-6-benzoxazolamine, a heterocyclic molecule

of interest in medicinal chemistry.

This document moves beyond a simple listing of identifiers to explore their structure, logic, and

practical application. As senior application scientists and researchers, our goal is not just to use

these tools, but to understand their foundations, ensuring precision in our work from synthesis

to screening.

Part 1: The Foundational Identity of 5-Chloro-6-
benzoxazolamine
Before dissecting the line notation identifiers, we must ground our subject in its core chemical

context. 5-Chloro-6-benzoxazolamine is a substituted benzoxazole, a scaffold known for its
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presence in compounds with diverse biological activities.[1] Its identity is established by a

collection of standardized properties and identifiers.

Table 1: Core Chemical Properties and Identifiers[2]

Property Value

CAS Number 916791-64-5

Molecular Formula C₇H₅ClN₂O

Molecular Weight 168.58 g/mol

| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine |

These foundational data points are crucial, but for computational tasks, we rely on structural

identifiers that encode the molecule's topology.

Table 2: Key Structural Identifiers for 5-Chloro-6-benzoxazolamine[2]

Identifier Type Value

SMILES C1=C(C(=CC2=C1OC=N2)Cl)N

InChI
InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-

10-6/h1-3H,9H2

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N |

Part 2: Deconstructing the Identifiers: From String
to Structure
The power of SMILES and InChI lies in their ability to represent a complex three-dimensional

object as a simple string of text, based on a set of logical rules. Understanding these rules is

critical for any researcher working in cheminformatics or computational chemistry.

SMILES: A Journey Through the Molecular Graph

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/benzoxazole-chemistry-pharma-role-5-chloro-2-mercaptobenzoxazole
https://www.vulcanchem.com/product/vc2783698
https://www.benchchem.com/product/b1415170?utm_src=pdf-body
https://www.vulcanchem.com/product/vc2783698
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Simplified Molecular-Input Line-Entry System (SMILES) encodes a molecular structure as

a graph. Let's deconstruct the SMILES string for 5-Chloro-6-benzoxazolamine:

C1=C(C(=CC2=C1OC=N2)Cl)N.

C1=C...C1...: This denotes a ring, starting with an aromatic carbon (c is often used, but C

with specified double bonds is also valid). The 1 creates a closure, meaning the atom where

the string terminates connects back to the first atom labeled 1.

...C( ... ): Parentheses indicate a branch from the main chain.

...C(=CC2=C1OC=N2): This section describes the fused ring system. The second ring is

denoted by the closure 2.

...Cl)N: These are the substituents. (Cl) is a chlorine atom branching off one carbon, and (N)

is an amino group branching off another.

The causality for this specific notation is to traverse the molecular graph, prioritizing rings and

describing branches as they appear. This creates a compact and unique (when canonicalized)

representation ideal for database indexing.

Caption: 2D structure of 5-Chloro-6-benzoxazolamine.

InChI: A Layered Approach to Uniqueness
The IUPAC International Chemical Identifier (InChI) was developed to be a non-proprietary,

standardized, and unique signature for a chemical substance. Its layered format provides

increasing levels of specificity.

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2

1S: The version and type identifier, indicating a standard InChI.

/C7H5ClN2O: The molecular formula layer. This is a primary check for consistency.

/c8-4-1-6-7(2-5(4)9)11-3-10-6: The connectivity layer. This is the core of the identifier,

describing how non-hydrogen atoms are connected. The numbers represent a canonical

ordering of the atoms, and the hyphens indicate bonds. For example, 8-4 means the chlorine

(atom 8) is bonded to carbon (atom 4).
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/h1-3H,9H2: The hydrogen layer. It specifies which atoms have mobile hydrogens attached.

1-3H indicates atoms 1, 2, and 3 each have one hydrogen, while 9H2 indicates atom 9 has

two hydrogens (the amino group).

The InChIKey (NZEGGJATCKIJIN-UHFFFAOYSA-N) is a fixed-length, hashed version of the

full InChI string. This format is not human-readable but is specifically designed for efficient and

reliable web and database searches, preventing issues with character encoding or length.

The Importance of Precision: A Comparative Case Study
A common point of failure in research is the misidentification of isomers. A close structural

relative of our topic compound is Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine). While the

names are similar, their chemical structures and identifiers are distinct, leading to vastly

different properties and biological activities. The precision of InChI and SMILES prevents such

critical errors.

Table 3: Identifier Comparison of Structural Isomers

Feature 5-Chloro-6-benzoxazolamine Zoxazolamine[3]

Structure Amino group at position 6 Amino group at position 2

CAS Number 916791-64-5[4] 61-80-3[3]

SMILES
C1=C(C(=CC2=C1OC=N2)Cl)

N[2]

C1=CC2=C(C=C1Cl)N=C(O2)

N[3]

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N[2] | YGCODSQDUUUKIV-UHFFFAOYSA-

N[3] |

5-Chloro-6-benzoxazolamine Zoxazolamine (Isomer)
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Caption: Structural comparison of 5-Chloro-6-benzoxazolamine and Zoxazolamine.

Part 3: Synthesis and Experimental Context
The theoretical identity of a molecule is only as valuable as its practical synthesis. A common

and reliable method for producing 5-Chloro-6-benzoxazolamine is through the reduction of its

nitro precursor. The choice of this method is driven by the availability of the starting material, 5-

chloro-6-nitrobenzoxazole, and the high efficiency of catalytic hydrogenation for converting nitro

groups to amines.

Experimental Protocol: Reduction of 5-chloro-6-
nitrobenzoxazole[2]
This protocol is a self-validating system; successful conversion can be monitored by techniques

like TLC and confirmed by characterization (NMR, MS) of the final product, which should match

the known data for 5-Chloro-6-benzoxazolamine.

Step-by-Step Methodology:

Dissolution: Dissolve the starting material, 5-chloro-6-nitrobenzoxazole, in a suitable solvent

such as tetrahydrofuran (THF). The choice of THF is based on its ability to dissolve the

starting material and its stability under hydrogenation conditions.

Catalyst Preparation: Add a pre-washed transition metal catalyst. Raney nickel is commonly

used due to its high activity and cost-effectiveness for this type of reduction.

Hydrogenation: Place the mixture under a hydrogen atmosphere (approx. 50 psi) at room

temperature. The reaction is typically complete within 1.5 to 2 hours. Progress can be

monitored by observing the cessation of hydrogen uptake.

Workup: Filter the reaction mixture to remove the solid catalyst. The filtrate is then

concentrated under reduced pressure to remove the solvent.

Purification: The crude product is purified by trituration with a non-polar solvent like heptane.

This step is crucial to remove non-polar impurities, causing the desired polar amine product

to precipitate. The solid is then cooled and collected by filtration.
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Caption: Workflow for the synthesis of 5-Chloro-6-benzoxazolamine.

Part 4: Relevance in Drug Discovery and Research
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in

numerous compounds with a wide range of biological activities.[5][6] The specific substitutions

on 5-Chloro-6-benzoxazolamine—a halogen and an amino group—provide synthetic handles

for further derivatization and modulate the molecule's electronic properties.

This compound and its analogues have been investigated for several therapeutic applications:

Anticancer Activity: Studies have evaluated 5-chloro substituted benzoxazole derivatives

against breast cancer cell lines, where the chloro- and amino-moieties were found to be

important for biological activity.[2]

Anti-parasitic Research: As part of open synthesis network projects, benzoxazole amides

structurally related to this compound have been synthesized and tested. While showing poor

activity against Leishmania donovani, some derivatives demonstrated moderate activity

against various Trypanosoma species, the causative agents of Chagas disease and African

sleeping sickness.[2]

Conclusion
The InChI and SMILES identifiers for 5-Chloro-6-benzoxazolamine are more than just lines of

text; they are the cornerstone of its modern chemical identity. They provide a universal

language that allows researchers to store, search, and share information about this molecule

with absolute precision, preventing costly errors from isomeric confusion. A thorough

understanding of how these identifiers are constructed and applied is an indispensable skill for

any scientist or professional in the field of drug discovery and chemical research, ensuring that

the molecule synthesized in the lab is faithfully represented in the vast landscape of digital

chemical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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